molecular formula C22H26N2O4S B15028511 2-methylpropyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15028511
M. Wt: 414.5 g/mol
InChI Key: ASGZOHIKTAMBGT-MDZDMXLPSA-N
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Description

This compound belongs to the pyrimidothiazine carboxylate class, characterized by a fused pyrimidine-thiazine bicyclic core. Its structure includes a 2-methylpropyl ester at position 7, an (E)-2-(2-methoxyphenyl)ethenyl substituent at position 6, and a methyl group at position 6.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-methylpropyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H26N2O4S/c1-14(2)13-28-21(26)20-15(3)23-22-24(19(25)11-12-29-22)17(20)10-9-16-7-5-6-8-18(16)27-4/h5-10,14,17H,11-13H2,1-4H3/b10-9+

InChI Key

ASGZOHIKTAMBGT-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3OC)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3OC)C(=O)OCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs differ in ester groups and aryl substituents:

Compound Name Ester Group Aryl Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-methylpropyl (E)-2-(2-methoxyphenyl)ethenyl C₂₅H₂₇N₂O₅S 479.56 g/mol Extended conjugation via ethenyl group; 2-methoxy enhances lipophilicity
2-Methoxyethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate 2-methoxyethyl 4-(benzyloxy)-3-methoxyphenyl C₂₈H₂₉N₂O₇S 549.61 g/mol Bulky benzyloxy group may hinder membrane permeability
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate Ethyl 3-ethoxy-4-propoxyphenyl C₂₄H₂₉N₂O₆S 485.57 g/mol Alkoxy chains increase solubility but reduce metabolic stability
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl 2,4,6-trimethoxybenzylidene C₂₆H₂₆N₂O₆S 494.55 g/mol Thiazolo ring instead of pyrimidothiazine; trimethoxy groups enhance π-π stacking

Key Observations :

  • Aryl Substituents : The (E)-ethenyl group in the target compound introduces planarity and conjugation, which could enhance UV absorption (relevant for analytical detection) and π-stacking in crystal lattices .
Crystallographic and Hydrogen-Bonding Profiles
  • Target Compound: No crystallographic data are provided, but analogous pyrimidothiazines (e.g., ) adopt monoclinic (P21/n) systems with Z = 3. Hydrogen-bonding networks (C—H···O) stabilize crystal packing .
  • Thiazolopyrimidine () : Dihedral angle of 80.94° between thiazolopyrimidine and benzene rings; puckered pyrimidine ring (flattened boat conformation) .
  • SHELX Refinement : Widely used for small-molecule crystallography (), suggesting similar methods for the target compound’s structural elucidation.

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